molecular formula C8H15NO2 B1484825 Methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate CAS No. 2090006-19-0

Methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate

Cat. No.: B1484825
CAS No.: 2090006-19-0
M. Wt: 157.21 g/mol
InChI Key: WGNGDRZKYVFUOJ-UHFFFAOYSA-N
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Description

Methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate is a cyclopropane derivative featuring a methyl ester group at the 1-position, an aminomethyl substituent, and two methyl groups at the 2,2-positions. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical and agrochemical applications. The cyclopropane ring introduces strain, enhancing reactivity, while the aminomethyl group provides a site for hydrogen bonding and derivatization .

Properties

IUPAC Name

methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(2)4-8(7,5-9)6(10)11-3/h4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNGDRZKYVFUOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(CN)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Asymmetric Hydrolysis of Prochiral Diesters

A key approach involves the enzymatic hydrolysis of bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate using pig liver esterase (PLE). This method provides high enantiomeric excess of the monoacid intermediate, which is a crucial precursor to the target amino acid.

  • Procedure:
    • The diester is prepared by Michael-induced ring closure (MIRC) of brominated alkylidene malonate followed by reduction.
    • The diester is dispersed in phosphate buffer (pH 7.0) at 30°C.
    • Pig liver esterase is added to catalyze selective hydrolysis of one ester group.
  • Outcome:
    • The enzymatic hydrolysis yields (1R)-2,2-dimethyl-1-(2,2,2-trifluoroethoxycarbonyl)-cyclopropane-1-carboxylic acid with >95% enantiomeric excess.
    • Yield reported is approximately 62% after 30 hours.
  • Analytical confirmation:
    • Enantiomeric excess determined by chiral gas chromatography (GC) using cyclodextrin capillary columns.
    • 1H-NMR with (R)-Pirkle’s chiral alcohol confirms stereochemistry.

Curtius Rearrangement to Introduce Amino Group

Following enzymatic hydrolysis, the monoacid undergoes a Curtius rearrangement to convert the carboxylic acid moiety into an amino group:

  • Reagents and conditions:
    • Diphenylphosphoryl azide (DPPA) is used to activate the acid.
    • The reaction proceeds via an acyl azide intermediate that rearranges to isocyanate.
    • Subsequent reaction with ethanol yields the ethoxycarbonyl-protected amino ester.
  • Final step:
    • Alkaline hydrolysis removes protecting groups to afford (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid.

Titanium-Mediated Cyclopropanation and Stereoselective Coupling

Alternative synthetic routes involve titanium-mediated cyclopropanation of chiral precursors:

  • Key steps:
    • Titanium reagents mediate reductive cyclopropanation of benzyloxy nitrile and homoallylic alcohol derivatives.
    • This yields 2-hydroxyethyl-substituted cyclopropylamines.
  • Advantages:
    • Enables gram-scale synthesis with good overall yields.
    • Provides access to various 2-substituted 1-aminocyclopropanecarboxylic acid analogues.
  • Applications:
    • Useful for synthesizing derivatives related to proteinogenic amino acids such as glutamic acid, arginine, and lysine analogues.

Use of Activated Esters to Improve Enzymatic Hydrolysis

To enhance enzymatic hydrolysis efficiency and selectivity, diesters derived from β-halogenated alcohols were tested:

  • Method:
    • Starting from dimethyl 2,2-dimethylcyclopropane-1,1-dicarboxylate, double saponification yields the dicarboxylic acid.
    • Esterification with β-halogenated alcohols (e.g., 2,2,2-trifluoroethanol) using dicyclohexylcarbodiimide (DCC) and 4-(N,N-dimethylamino)pyridine (DMAP) forms activated esters.
  • Result:
    • Only bis(2,2,2-trifluoroethyl) ester showed successful enzymatic hydrolysis with high enantioselectivity.
    • Other halogenated esters were less reactive or selective.

Comparative Data Table of Preparation Methods

Method Key Reagents/Enzymes Yield (%) Enantiomeric Excess (%) Notes
Enzymatic hydrolysis + Curtius Pig liver esterase, DPPA, ethanol 62 >95 High stereoselectivity, mild conditions
Titanium-mediated cyclopropanation Titanium reagents, benzyloxy nitrile, homoallylic alcohol Variable (good) Not always enantioselective Gram-scale synthesis, versatile analogues
Activated ester hydrolysis β-halogenated alcohols, DCC, DMAP, pig liver esterase Moderate High (only with trifluoroethyl ester) Enhanced enzymatic reactivity with trifluoroethyl ester

Research Findings and Notes

  • The enzymatic method using pig liver esterase is currently the most effective for obtaining enantiomerically pure methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate precursors, especially when using bis(2,2,2-trifluoroethyl) esters as substrates.
  • The Curtius rearrangement is a reliable step to convert carboxylic acid intermediates into the corresponding amino derivatives without racemization.
  • Titanium-mediated cyclopropanation offers a flexible route to related cyclopropane amino acid analogues but may require chiral auxiliaries or resolution steps for enantiopurity.
  • The use of halogenated esters to activate the diester towards enzymatic hydrolysis is an important strategy to improve yield and selectivity.
  • Overall, the combination of enzymatic asymmetrization and chemical rearrangement provides a robust route to the target compound with high stereochemical control.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, cyanides, or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, potentially modulating their activity. The cyclopropane ring structure may also play a role in its biological effects, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopropane Ring

Ethyl 1-amino-2-vinylcyclopropanecarboxylate
  • Substituents : Vinyl group at 2-position, ethyl ester.
  • Key Properties : The vinyl group introduces π-bond conjugation, increasing electrophilicity. Ethyl ester enhances lipophilicity compared to methyl esters.
  • Applications : Used in synthetic organic chemistry for [2+2] cycloadditions or as a diene precursor .
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
  • Substituents : Dichloro and methyl groups at 2,2-positions.
  • Key Properties : Electron-withdrawing chlorine atoms increase ring strain and reactivity toward nucleophilic substitution.
1-(Methylamino)cyclopropane-1-carboxylate
  • Substituents: Methylamino group directly attached to the cyclopropane ring.
  • Lower molecular weight (191.23 g/mol vs. ~215 g/mol for the target compound) .

Functional Group Modifications

Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate
  • Substituents: 4-aminophenyl group at 2-position.
  • Key Properties : Aromatic ring enables π-π stacking interactions, useful in drug design (e.g., kinase inhibitors). Higher molecular weight (227.24 g/mol) due to the phenyl group .
(1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate
  • Substituents : Ethyl group at 2-position, stereochemistry (1S,2R).
  • Key Properties : Stereochemistry influences binding to biological targets (e.g., enzymes). Ethyl group increases hydrophobicity, affecting membrane permeability .
Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate
  • Substituents : Hydroxyethyl group at 2-position.
  • Key Properties: Hydroxyl group enhances solubility in polar solvents. Potential for hydrogen bonding in drug-receptor interactions .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications References
Target Compound 1-(aminomethyl), 2,2-dimethyl ~215* High steric hindrance, moderate lipophilicity Pharmaceutical intermediates
Ethyl 1-amino-2-vinylcyclopropanecarboxylate 2-vinyl, ethyl ester 183.21 Electrophilic vinyl group Organic synthesis
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate 2,2-dichloro, 1-methyl 193.04 High reactivity, toxic Lab-scale reactions
Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate 2-(4-aminophenyl) 227.24 Aromatic interactions Drug development (kinase inhibitors)
(1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate 2-ethyl, stereospecific 173.22 Stereochemical selectivity Custom API synthesis
Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate 2-(2-hydroxyethyl) 144.17 Enhanced solubility Bioconjugation

*Calculated based on analogous structures.

Biological Activity

Methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate is a compound of growing interest in pharmacological and biochemical research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring, which is known for its strain and reactivity. The presence of an amino group enhances its biological activity by potentially interacting with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an irreversible inhibitor of ACC deaminase, which plays a role in amino acid metabolism .
  • Receptor Interaction : It may modulate the activity of certain receptors, thereby influencing cellular signaling pathways. This interaction can lead to various physiological effects depending on the receptor type involved.

Cytotoxicity

The cytotoxic effects of related compounds have been investigated extensively. In vitro studies have shown that certain cyclopropane derivatives can induce apoptosis in cancer cell lines. For instance, terpenoids with a gem-dimethylcyclopropyl unit have been linked to cytotoxicity against various cancer cell types . This raises the possibility that this compound may exhibit similar properties.

Study on ACC Deaminase Inhibition

A pivotal study investigated the interaction of 1-amino-2-methylenecyclopropane-1-carboxylate (a related compound) with ACC deaminase. The findings revealed that the compound acted as an irreversible inhibitor by modifying key active site residues in the enzyme . This mechanism highlights the potential for this compound to influence metabolic pathways through enzyme inhibition.

Data Table: Summary of Biological Activities

Activity Type Description Reference
Enzyme InhibitionPotential irreversible inhibitor of ACC deaminase
Antimicrobial ActivityStructural similarities suggest possible antimicrobial properties
CytotoxicityRelated compounds induce apoptosis in cancer cell lines

Q & A

Q. What are the key synthetic pathways for synthesizing Methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via cyclopropanation reactions, often using diazo compounds (e.g., dimethyl diazomalonate) and transition-metal catalysts (e.g., Rh(II)) to form the strained cyclopropane ring . The aminomethyl group is introduced through reductive amination or nucleophilic substitution of a halogenated precursor. For example:

  • Step 1: Cyclopropane ring formation via [2+1] cycloaddition between a vinyl ether and a carbene precursor.
  • Step 2: Functionalization of the ring with a methyl ester and dimethyl groups using alkylation agents (e.g., methyl iodide).
  • Step 3: Aminomethylation via reaction with ammonia or protected amines under controlled pH (7–9) to avoid side reactions .

Optimization Tips:

  • Temperature: Maintain low temperatures (0–5°C) during cyclopropanation to prevent ring-opening.
  • Catalyst: Use chiral catalysts (e.g., Cu(I)-bisoxazoline complexes) for enantioselective synthesis .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate the product with ≥95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for cyclopropane ring protons as a pair of doublets (δ 1.2–1.8 ppm, J = 8–10 Hz) and the aminomethyl group as a triplet (δ 2.8–3.2 ppm) .
    • ¹³C NMR: The cyclopropane carbons appear at δ 20–30 ppm, while the ester carbonyl resonates at δ 170–175 ppm .
  • Mass Spectrometry (HRMS): Confirm the molecular ion peak at m/z [M+H]⁺ = 186.1364 (calculated for C₉H₁₅NO₂) .
  • IR Spectroscopy: Identify the ester C=O stretch (~1740 cm⁻¹) and N–H bends (~1600 cm⁻¹) .

Validation: Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How does stereochemistry at the cyclopropane ring influence the compound’s reactivity and biological interactions?

Methodological Answer: The cis or trans configuration of substituents on the cyclopropane ring alters steric strain and electronic effects:

  • Reactivity: cis-Dimethyl groups increase ring strain, enhancing susceptibility to nucleophilic attack at the ester group .
  • Biological Activity: Enantiomers may exhibit divergent binding to enzymes (e.g., ACC deaminases). For example, the (1R,2S) configuration showed 3x higher inhibition of bacterial ACC deaminase compared to (1S,2R) in kinetic assays .

Experimental Design:

  • Use chiral HPLC or enzymatic resolution to separate enantiomers.
  • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins .

Q. How can researchers address contradictions in reported stability data under varying pH conditions?

Methodological Answer: Discrepancies in stability studies often arise from differences in buffer systems or analytical methods. To resolve these:

  • Comparative Analysis: Replicate experiments using identical conditions (e.g., phosphate vs. Tris buffers).
  • Degradation Pathways: Monitor hydrolysis via LC-MS at pH 2 (simulated gastric fluid) and pH 7.4 (physiological conditions). The ester group hydrolyzes faster at acidic pH (t₁/₂ = 2 h at pH 2 vs. 24 h at pH 7.4) .
  • Stabilizers: Add antioxidants (e.g., BHT) or cyclodextrins to improve shelf life in aqueous solutions .

Q. What computational and experimental approaches predict and validate the compound’s interactions with biological targets?

Methodological Answer:

  • Computational:
    • Molecular Dynamics (MD): Simulate binding to ACC deaminase (PDB: 1OZ8) over 100 ns to identify stable conformations .
    • QSAR Models: Correlate substituent effects (e.g., dimethyl vs. diethyl groups) with inhibitory activity .
  • Experimental:
    • Enzyme Assays: Measure IC₅₀ values using purified ACC deaminase and varying substrate concentrations (0.1–10 mM ACC) .
    • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to confirm computational predictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate
Reactant of Route 2
Methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate

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